REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]\[NH:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]2[CH2:27][C@H:26]([CH3:28])[N:25]([CH3:29])[C@H:24]([CH3:30])[CH2:23]2)=[CH:18][CH:17]=1.BrC1C=C2C(=CC=1)[C:38](=[O:42])NC(=O)C2=CNC1C=CC(N2CC(C)NC(C)C2)=CC=1>>[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]/[O:42][CH3:38].[CH3:30][CH:24]1[N:25]([CH3:29])[CH:26]([CH3:28])[CH2:27][N:22]([C:19]2[CH:18]=[CH:17][C:16]([NH2:15])=[CH:21][CH:20]=2)[CH2:23]1
|
Name
|
4Z
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C2/C(/C(NC(C2=CC1)=O)=O)=C/NC1=CC=C(C=C1)N1C[C@H](N([C@H](C1)C)C)C
|
Name
|
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(NC(C2=CC1)=O)=O)=CNC1=CC=C(C=C1)N1CC(NC(C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2\C(\C(NC(C2=CC1)=O)=O)=C/OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mmol | |
AMOUNT: MASS | 0.1 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CC(N1C)C)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.33 mmol | |
AMOUNT: MASS | 0.073 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |